Sodium chenodeoxycholate

Catalog No.
S656171
CAS No.
2646-38-0
M.F
C24H40O4
M. Wt
392.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium chenodeoxycholate

CAS Number

2646-38-0

Product Name

Sodium chenodeoxycholate

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1

InChI Key

RUDATBOHQWOJDD-BSWAIDMHSA-N

SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Solubility

0.0899 mg/mL

Synonyms

Acid, Chenic, Acid, Chenique, Acid, Chenodeoxycholic, Acid, Gallodesoxycholic, Chenic Acid, Chenique Acid, Chenix, Chenodeoxycholate, Chenodeoxycholate, Sodium, Chenodeoxycholic Acid, Chenodiol, Chenofalk, Chenophalk, Gallodesoxycholic Acid, Henohol, Quenobilan, Quenocol, Sodium Chenodeoxycholate

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Investigating Bacterial Activity

Researchers have utilized SC to study the responses of bacteria to various stimuli. In a study published in the journal "Mutation Research," SC was employed to assess the DNA repair response in the bacterium Escherichia coli []. This research provided insights into the mechanisms by which bacteria cope with DNA damage.

Studying Spore Germination

SC has also been used to investigate the factors influencing the germination of Clostridium difficile spores, a bacterium responsible for antibiotic-associated diarrhea. A study published in "Applied and Environmental Microbiology" employed SC to examine the physical and chemical factors affecting spore germination []. This research holds potential for developing strategies to prevent C. difficile infections.

Other Research Applications

Beyond the aforementioned examples, SC finds applications in various other research areas, including:

  • Cellular Studies: SC can be used to permeabilize cell membranes, allowing researchers to introduce various molecules into cells for further study [].
  • Drug Development: SC can be utilized to assess the solubility and absorption characteristics of potential drug candidates [].

Sodium chenodeoxycholate is a bile acid salt derived from chenodeoxycholic acid, primarily found in the bile of humans and other mammals. Its chemical formula is C24H39NaO4C_{24}H_{39}NaO_4 and it plays a crucial role in the digestion and absorption of dietary fats. As a detergent, sodium chenodeoxycholate facilitates the solubilization of lipids in the intestinal lumen, enhancing their absorption through the intestinal epithelium . This compound is often conjugated with amino acids such as glycine or taurine, which further increases its solubility and functionality in the digestive process .

In the digestive system, SC acts as a detergent. Its amphipathic structure allows it to emulsify dietary fats, breaking them down into smaller particles for efficient absorption by the small intestine. Additionally, SC stimulates bile secretion from the liver and promotes cholesterol excretion [].

  • Toxicity: SC can be toxic at high doses, causing diarrhea, abdominal pain, and electrolyte imbalances [].
  • Other Hazards: SC is generally non-flammable but can be irritating to the skin and eyes.
, particularly those involving lipid metabolism. It can undergo biotransformation in the gut microbiota, leading to the formation of secondary bile acids such as deoxycholic acid through 7α-dehydroxylation . Additionally, sodium chenodeoxycholate can inhibit the enzyme hydroxy-methyl-glutaryl-coenzyme A reductase, which is a key regulatory step in cholesterol biosynthesis . This inhibition underscores its potential therapeutic applications in managing cholesterol levels.

Sodium chenodeoxycholate exhibits several biological activities. It has been shown to influence gastrointestinal motility and colonic transit times, with studies indicating that it may have different effects depending on the context of use. For instance, sodium chenodeoxycholate can increase colonic transit in healthy individuals but may have varying effects in conditions like irritable bowel syndrome . Furthermore, it enhances intracellular calcium levels, which can influence various cellular processes .

Sodium chenodeoxycholate can be synthesized through several methods:

  • Extraction from Bile: It can be isolated from animal bile where it naturally occurs.
  • Chemical Synthesis: Laboratory synthesis involves hydroxylation and conjugation reactions starting from cholesterol or other bile acids.
  • Microbial Transformation: Certain bacteria can convert primary bile acids into sodium chenodeoxycholate through enzymatic processes.

These methods allow for both natural extraction and synthetic production, catering to different research and clinical needs.

Sodium chenodeoxycholate has various applications:

  • Medical Use: It is used clinically for dissolving cholesterol gallstones due to its ability to emulsify fats and facilitate their breakdown .
  • Research: It serves as a model compound in studies of bile acid metabolism and interactions with lipid membranes.
  • Pharmaceuticals: Sodium chenodeoxycholate is investigated for its potential role in drug delivery systems due to its surfactant properties.

Research has indicated that sodium chenodeoxycholate interacts with various biological molecules and systems. For example, it has been studied for its effects on intestinal permeability and motility, highlighting its dual role as both a therapeutic agent and a modulator of gut function . Additionally, studies involving micellar structures have shown how sodium chenodeoxycholate forms complexes with other compounds, influencing their solubility and bioavailability .

Sodium chenodeoxycholate shares similarities with several other bile acids and their salts. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
Sodium deoxycholateC24H39NaO4Derived from cholic acid; more potent at emulsifying fats.
Sodium taurocholateC26H45NNaO7SConjugated with taurine; enhances fat absorption significantly.
Sodium glycocholateC26H43NNaO6Conjugated with glycine; involved in lipid digestion.
Chenodeoxycholic acidC24H40O4The parent compound; not a salt but crucial for bile acid synthesis.

Sodium chenodeoxycholate is unique due to its specific role in cholesterol metabolism and its distinct influence on gastrointestinal motility compared to these similar compounds. Its ability to modulate both lipid absorption and bile acid recycling sets it apart within this class of molecules.

Sodium chenodeoxycholate (C₂₄H₃₉NaO₄) is the sodium salt of chenodeoxycholic acid, a primary bile acid synthesized in the liver from cholesterol. Its IUPAC name is sodium (4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate. Structurally, it features a steroid nucleus with hydroxyl groups at positions 3α and 7α, a carboxyl group at position 24, and a sodium ion counterbalancing the deprotonated carboxylate group. This amphipathic structure enables micelle formation, critical for lipid solubilization.

Table 1: Key Chemical Properties of Sodium Chenodeoxycholate

PropertyValueSource
Molecular Weight414.55 g/mol
Melting Point298°C (decomposes)
Solubility>20 mg/mL in water
Purity≥97.0% (GC)
CAS Registry Number2646-38-0

Synonyms include chenodeoxycholic acid sodium salt, chenodiol, and sodium 3α,7α-dihydroxy-5β-cholan-24-oate.

Historical Context: Discovery and Evolution of Research Focus

Sodium chenodeoxycholate was first isolated in 1924 from goose bile, reflected in its "cheno" prefix (Greek: χήν, "goose"). Early 20th-century studies identified its role in lipid digestion, but research intensified in the 1970s when it was repurposed for gallstone dissolution. By the 1980s, its ability to modulate cholesterol metabolism via nuclear receptors like farnesoid X receptor (FXR) became a focal point.

Table 2: Milestones in Sodium Chenodeoxycholate Research

YearDevelopmentSignificance
1924Isolation from goose bileInitial structural characterization
1976Marketed as Chenofalk® for gallstonesFirst therapeutic application
1999Off-label use for cerebrotendinous xanthomatosisExpanded clinical utility
2017EMA approval for CTX treatmentFormal recognition of orphan drug status
2025FDA approval for CTX (branded as Ctexli®)Validation of molecular mechanisms

The compound’s transition from a digestive surfactant to a targeted therapeutic agent underscores its biochemical versatility.

Significance in Academic Research: Multidisciplinary Relevance

Sodium chenodeoxycholate bridges biochemistry, pharmacology, and materials science:

  • Biochemistry: As a primary bile acid, it regulates cholesterol homeostasis by activating FXR, which suppresses cholesterol 7α-hydroxylase (CYP7A1) and HMG-CoA reductase. This feedback mechanism reduces hepatic cholesterol synthesis and promotes biliary cholesterol excretion.
  • Pharmacology: It is used to dissolve cholesterol gallstones and treat cerebrotendinous xanthomatosis (CTX), a rare genetic disorder characterized by abnormal cholesterol metabolism. Recent studies also highlight its role in activating brown adipose tissue (BAT), suggesting potential applications in metabolic syndrome.
  • Materials Science: Its surfactant properties facilitate nanoparticle synthesis for drug delivery systems.

Table 3: Research Applications by Discipline

DisciplineApplicationMechanism
BiochemistryCholesterol homeostasisFXR activation and CYP7A1 inhibition
PharmacologyCTX treatmentReplacement therapy for bile acid deficiency
Metabolic ResearchBAT activationTGR5 receptor modulation
NanotechnologyDrug delivery systemsMicelle formation and stabilization

This multidisciplinary utility positions sodium chenodeoxycholate as a cornerstone compound in both basic and applied research.

Structural Analysis

Stereochemical Configuration and Molecular Formula

Sodium chenodeoxycholate possesses the molecular formula C₂₄H₃₉NaO₄ with a molecular weight of 414.55 grams per mole [1] [2] [3]. The compound exhibits a complex stereochemical configuration characteristic of bile acid salts, featuring multiple chiral centers within its steroid backbone [1]. The International Union of Pure and Applied Chemistry name for this compound is sodium (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate [1].

The structural framework consists of a steroid nucleus derived from cholanic acid with hydroxyl groups positioned at the 3-alpha and 7-alpha positions [2] [3]. The carboxylate group at position 24 forms the ionic interaction with the sodium cation [1] [4]. The compound demonstrates absolute stereochemistry with ten defined stereocenters and zero E/Z centers [4]. The three-dimensional arrangement shows the characteristic rigid steroid backbone with specific spatial orientation of functional groups that determines its physicochemical properties [1] [4].

Table 1: Molecular Structure Data for Sodium Chenodeoxycholate

ParameterValueReference
Molecular FormulaC₂₄H₃₉NaO₄ [1] [2] [3]
Molecular Weight414.55 g/mol [1] [2] [3]
Chemical Abstracts Service Number2646-38-0 [1] [2] [3]
Defined Stereocenters10/10 [4]
Charge0 [4]
International Chemical Identifier KeyWDFRNBJHDMUMBL-OICFXQLMSA-M [4]

Tautomerism and Conjugation States

Sodium chenodeoxycholate exists primarily as an unconjugated bile salt, representing the sodium salt form of chenodeoxycholic acid [5] [6]. The compound demonstrates limited tautomeric behavior due to the stability of its steroid ring system and the ionic nature of the carboxylate group [5] [7]. Unlike conjugated bile acids, sodium chenodeoxycholate lacks amino acid conjugation at the carboxylic acid terminus [6] [8].

The conjugation state significantly influences the compound's physicochemical properties compared to its glycine and taurine conjugated counterparts [6] [9]. Research indicates that unconjugated bile salts like sodium chenodeoxycholate exhibit different micellization behaviors and critical micelle concentrations compared to their conjugated forms [9] [10]. The unconjugated state results in a higher critical micelle concentration and smaller aggregation numbers relative to conjugated bile salts [9] [11].

Comparative studies demonstrate that the free carboxylate group in sodium chenodeoxycholate provides different hydrogen bonding patterns and electrostatic interactions compared to glycine or taurine conjugated derivatives [6] [8]. The unconjugated nature allows for more direct ionic interactions with counterions and influences the compound's solubility characteristics [9] [10].

Physicochemical Properties

Solubility Profiles in Organic and Aqueous Solvents

Sodium chenodeoxycholate exhibits variable solubility characteristics across different solvent systems, reflecting its amphiphilic nature [12] [13] [14]. In aqueous systems, the compound demonstrates excellent water solubility at 20 milligrams per milliliter, making it highly bioavailable in physiological conditions [12] [13]. The aqueous buffer solubility remains consistent across various buffer systems, maintaining solubility levels of approximately 20 milligrams per milliliter [12] [13].

Table 2: Solubility Profile of Sodium Chenodeoxycholate

Solvent SystemSolubility (mg/mL)Reference
Water20 [12] [13]
Aqueous Buffers20 [12] [13]
Phosphate Buffered Saline (pH 7.2)0.5 [14]
Dimethyl Sulfoxide10 [14]
Dimethylformamide3 [14]
Ethanol1 [14]

The organic solvent solubility pattern reveals the compound's selective dissolution characteristics [14]. Dimethyl sulfoxide provides the highest organic solubility at 10 milligrams per milliliter, followed by dimethylformamide at 3 milligrams per milliliter [14]. Ethanol shows limited solubility at 1 milligram per milliliter, indicating the compound's preference for polar aprotic solvents over protic organic solvents [14].

Critical micelle concentration studies reveal temperature-dependent behavior, with values ranging from 1 to 5 millimolar depending on ionic strength and measurement methodology [15] [16] [17]. The compound forms small aggregates with aggregation numbers typically ranging from 5 to 17 molecules per micelle, significantly lower than conventional surfactants [15] [18] [11].

Thermal Stability and Decomposition Pathways

Sodium chenodeoxycholate demonstrates thermal decomposition behavior with a melting point of 298°C accompanied by decomposition [19] [20] [21]. The compound exhibits thermal stability under normal storage conditions but undergoes degradation at elevated temperatures [21] [22]. The decomposition temperature coincides with the melting point, indicating that the compound does not maintain structural integrity upon phase transition [21] [22].

Table 3: Thermal Properties of Sodium Chenodeoxycholate

PropertyValueReference
Melting Point298°C (decomposition) [19] [20] [21]
Decomposition Temperature298°C [21] [22]
Flash Point298.8°C [19]
Boiling Point547.1°C at 760 mmHg [19] [22]
Storage Temperature+15°C to +30°C [14]

Temperature-dependent micellization studies indicate that increasing temperature from 15°C to 85°C results in continuous decrease in hydrodynamic radius, suggesting thermal disruption of micellar structures [23]. The thermal behavior reflects the balance between hydrophobic interactions stabilizing the steroid backbone and electrostatic repulsions between charged carboxylate groups [23] [24].

The compound maintains chemical stability under recommended storage conditions between +15°C to +30°C, with degradation occurring primarily through thermal decomposition pathways at elevated temperatures [14] [21]. The absence of available flash point data below the decomposition temperature suggests limited volatility under normal conditions [21].

Spectroscopic Signatures (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of sodium chenodeoxycholate in aqueous solution [25] [26]. Proton and carbon-13 nuclear magnetic resonance studies reveal characteristic chemical shifts corresponding to the steroid backbone and functional groups [25] [27]. The nuclear magnetic resonance data confirm the polarization effects within the steroid nucleus and provide assignment of all carbon and hydrogen environments [25] [26].

Table 4: Key Spectroscopic Characteristics

TechniqueKey FeaturesReference
¹H Nuclear Magnetic ResonanceSteroid backbone assignments, hydroxyl protons [25] [26]
¹³C Nuclear Magnetic ResonanceComplete carbon assignments, carboxylate carbon [25] [27]
Infrared SpectroscopyHydroxyl stretches, carboxylate vibrations [28] [29]
Mass SpectrometryMolecular ion peak, fragmentation patterns [1]

Infrared spectroscopy reveals characteristic absorption bands corresponding to functional groups within the molecule [28] [29]. The hydroxyl groups at positions 3-alpha and 7-alpha generate broad absorption bands in the 3200-3550 wavenumber region [29] [30]. The carboxylate group produces strong absorption in the 1550-1600 wavenumber region, characteristic of ionic carboxylate vibrations [29] [30].

Carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, corresponding to the aliphatic portions of the steroid framework [29] [30]. The steroid ring system contributes to multiple absorption bands throughout the fingerprint region, providing a unique spectroscopic signature for identification purposes [29] [31].

Physical Description

Solid

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

392.29265975 g/mol

Monoisotopic Mass

392.29265975 g/mol

Heavy Atom Count

28

Melting Point

168-171
165 - 167 °C

UNII

0GEI24LG0J

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Chenodiol is indicated for patients with radiolucent stones in well-opacifying gallbladders, in whom selective surgery would be undertaken except for the presence of increased surgical risk due to systemic disease or age. Chenodiol will not dissolve calcified (radiopaque) or radiolucent bile pigment stones.
FDA Label
Chenodeoxycholic acid is indicated for the treatment of inborn errors of primary bile acid synthesis due to sterol 27 hydroxylase deficiency (presenting as cerebrotendinous xanthomatosis (CTX)) in infants, children and adolescents aged 1 month to 18 years and adults.

Livertox Summary

Chenodeoxycholic acid (chenodiol) is a primary bile acid, synthesized in the liver and present in high concentrations in bile that is used therapeutically to dissolve cholesterol gallstones. Chronic therapy is associated with transient elevations in serum aminotransferase levels in up to 30% of patients, but chenodiol has been linked to only rare instances of clinically apparent liver injury with jaundice.

Drug Classes

Gastrointestinal Agents

Mechanism of Action

Chenodiol suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool. These actions contribute to biliary cholesterol desaturation and gradual dissolution of radiolucent cholesterol gallstones in the presence of a gall-bladder visualized by oral cholecystography. Bile acids may also bind the the bile acid receptor (FXR) which regulates the synthesis and transport of bile acids.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Absorption Distribution and Excretion

Chenodiol is well absorbed from the small intestine.
About 80% of its bacterial metabolite lithocholate is excreted in the feces.

Metabolism Metabolites

Chenodiol is well absorbed from the small intestine and taken up by the liver where it is converted to its taurine and glycine conjugates and secreted in bile. At steady-state, an amount of chenodiol near the daily dose escapes to the colon and is converted by bacterial action to lithocholic acid. About 80% of the lithocholate is excreted in the feces; the remainder is absorbed and converted in the liver to its poorly absorbed sulfolithocholyl conjugates. During chenodiol therapy there is only a minor increase in biliary lithocholate, while fecal bile acids are increased three- to fourfold.

Wikipedia

Chenodeoxycholic_acid
Cinolazepam

Use Classification

Human drugs -> Orphan -> Bile and liver therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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